

physical and chemical properties of 8-Hydroxy-ar-turmerone

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Compound of Interest

Compound Name: 8-Hydroxy-ar-turmerone

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An In-depth Technical Guide to 8-Hydroxy-ar-turmerone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **8-Hydroxy-ar-turmerone**, a sesquiterpenoid found in turmeric (*Curcuma longa*).^[1] This document consolidates available data on its physicochemical characteristics, details relevant experimental protocols, and visualizes its known molecular interactions and experimental workflows.

Physicochemical Properties

8-Hydroxy-ar-turmerone is a derivative of ar-turmerone, a major bioactive component of turmeric oil.^{[1][2]} Its chemical structure includes a hydroxyl group, which influences its polarity and biological activity. The compound is typically a solid at room temperature.^[3]

Table 1: Summary of Physical and Chemical Properties of **8-Hydroxy-ar-turmerone**

Property	Value	Source(s)
IUPAC Name	(5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one	[4]
CAS Number	949081-09-8	[1][3][4]
Molecular Formula	C ₁₅ H ₂₀ O ₂	[1][3][4]
Molecular Weight	232.32 g/mol	[1][3][4]
Appearance	Typically exists as a solid at room temperature.	[3]
Solubility	Soluble in DMSO, Ethanol, and DMF.[3] Low water solubility is expected.[3]	[3]
Hydrogen Bond Donor Count	1	[3][4]
Hydrogen Bond Acceptor Count	2	[3][4]
Rotatable Bond Count	4	[3][4]
Complexity (Computed)	281	[3][4]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe protocols for the isolation, analysis, and preparation of **8-Hydroxy-ar-turmerone** for experimental use.

This method provides a cost-effective approach for isolating ar-turmerone and its derivatives from turmeric oleoresin.[5]

Principle: The protocol utilizes silica gel as an adsorbent to separate compounds based on their polarity. Ar-turmerone, being less polar than some other components in the oleoresin, can be

selectively eluted.

Methodology:

- Preparation: Mix turmeric oleoresin with silica gel adsorbent in a 1:3 ratio.[5]
- Adsorption: Allow the mixture to stand to ensure adsorption of the compounds onto the silica gel. The time required may vary but can be optimized.[5]
- Elution: Pack the silica gel-oleoresin mixture into a chromatography column.
- Solvent Elution: Begin elution with a non-polar solvent (e.g., hexane, petroleum ether) to remove highly non-polar impurities.[6]
- Target Elution: Gradually increase the solvent polarity. Use a suitable solvent like 96% ethanol to elute the target compound, ar-turmerone, and its hydroxylated forms.[5]
- Fraction Collection: Collect the eluent in fractions and monitor the presence of the target compound using Thin Layer Chromatography (TLC).[6]
- Purification: Combine the fractions containing the purified compound. Further purification can be achieved using preparative TLC or HPLC.[5][6]
- Characterization: Confirm the identity and purity of the isolated **8-Hydroxy-ar-turmerone** using UV-Vis, FTIR, and GC-MS analysis.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying volatile compounds like turmerone derivatives.[6][7]

Methodology:

- Sample Preparation: Dissolve the isolated compound or extract in a suitable volatile solvent, such as methanol.[7]
- GC Separation: Inject the sample into the GC system. The instrument parameters (e.g., column type, temperature program, carrier gas flow) should be optimized for terpenoid separation.

- Example Parameters: A specific method for ar-turmerone uses a defined temperature program and a solvent delay time of 9 minutes.[\[7\]](#)
- MS Detection: As compounds elute from the GC column, they are fragmented and detected by the mass spectrometer.
- Identification: The compound is identified by its specific retention time and the mass spectrum of its molecular ion and fragmentation patterns. For ar-turmerone, a molecular ion peak at m/z 216 is characteristic.[\[5\]](#) **8-Hydroxy-ar-turmerone** would be expected to have a molecular ion peak corresponding to its molecular weight of 232.32.
- Quantification: For quantitative analysis, create a standard curve using a pure standard of **8-Hydroxy-ar-turmerone** at various concentrations. The peak area of the compound in the sample is then compared to the standard curve.[\[7\]](#)

Due to its low water solubility, specific formulations are required for biological assays.[\[3\]](#)

A. Stock Solution Preparation (In Vitro):

- Weigh the required amount of **8-Hydroxy-ar-turmerone** powder.
- Dissolve in an appropriate organic solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[\[3\]](#)
- Store the stock solution at -20°C or -80°C as recommended.[\[3\]](#)
- For experiments, dilute the stock solution to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

B. Formulation for In Vivo Administration (e.g., Oral Suspension):

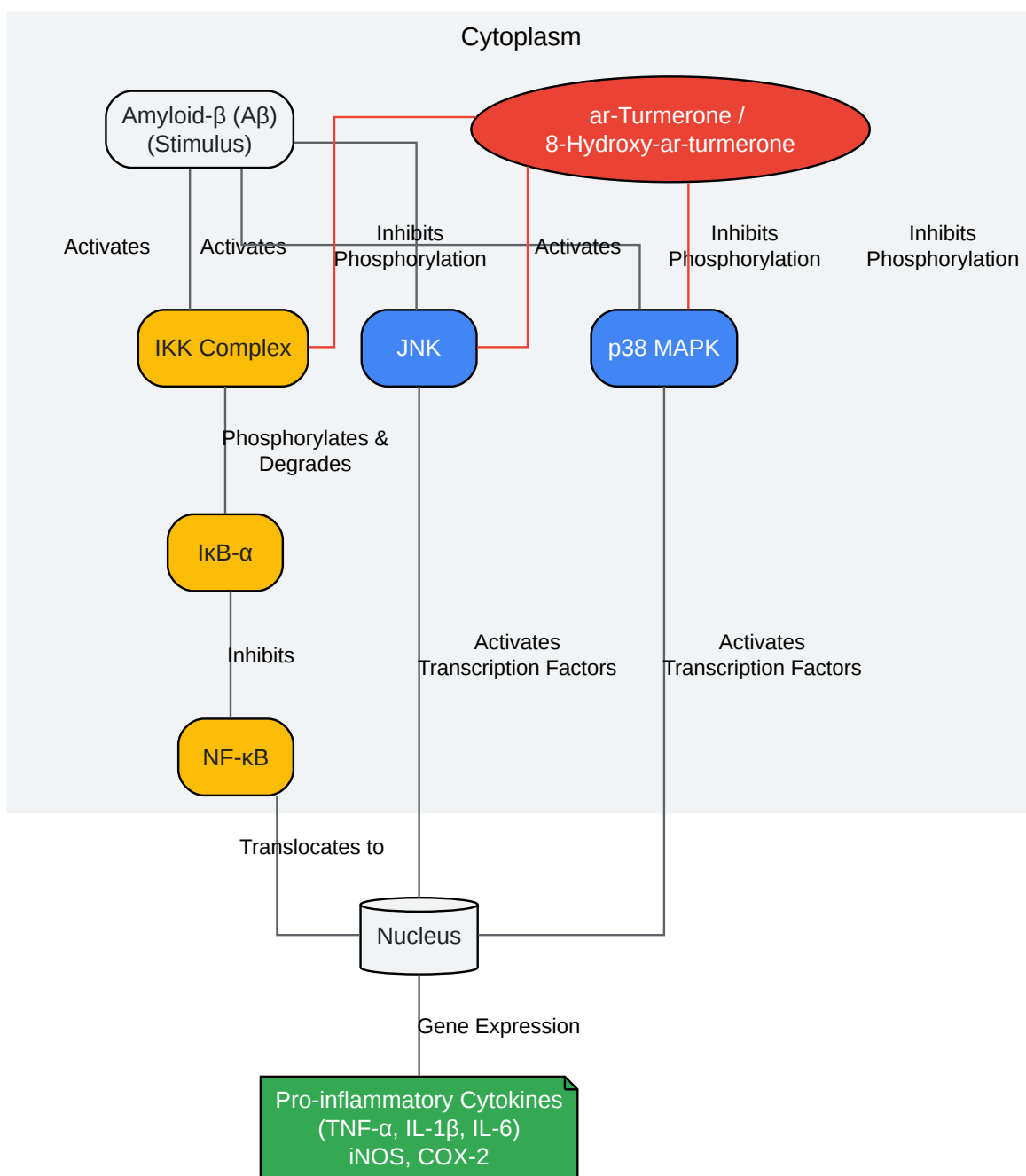
- Prepare a vehicle solution, such as 0.5% Carboxymethyl cellulose (CMC) in distilled water.[\[3\]](#)
- Weigh the required amount of **8-Hydroxy-ar-turmerone**.
- Suspend the compound in the vehicle solution to achieve the desired final concentration (e.g., 2.5 mg/mL).[\[3\]](#)

- Ensure the suspension is homogenous by vortexing or sonicating before administration. Use freshly prepared formulations for optimal results.[3]

Biological Activity and Signaling Pathways

Research indicates that turmerones possess significant biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][8] While much of the detailed pathway analysis has been performed on the parent compound, ar-turmerone, studies suggest that **8-Hydroxy-ar-turmerone** is also a key bioactive molecule.[2]

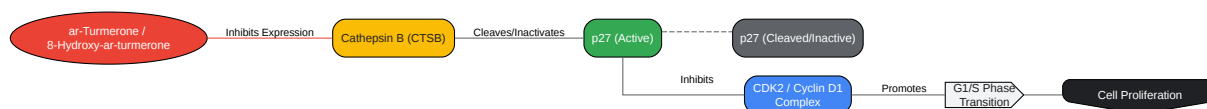
Ar-turmerone has been shown to exert anti-inflammatory effects in microglial cells by inhibiting key signaling pathways activated by inflammatory stimuli like Amyloid- β ($A\beta$).[8][9][10] This is critical in the context of neurodegenerative diseases.[8] The primary mechanisms involve the suppression of NF- κ B, JNK, and p38 MAPK pathways.[9][10]



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Caption: Inhibition of NF-κB, JNK, and p38 MAPK pathways by ar-turmerone.

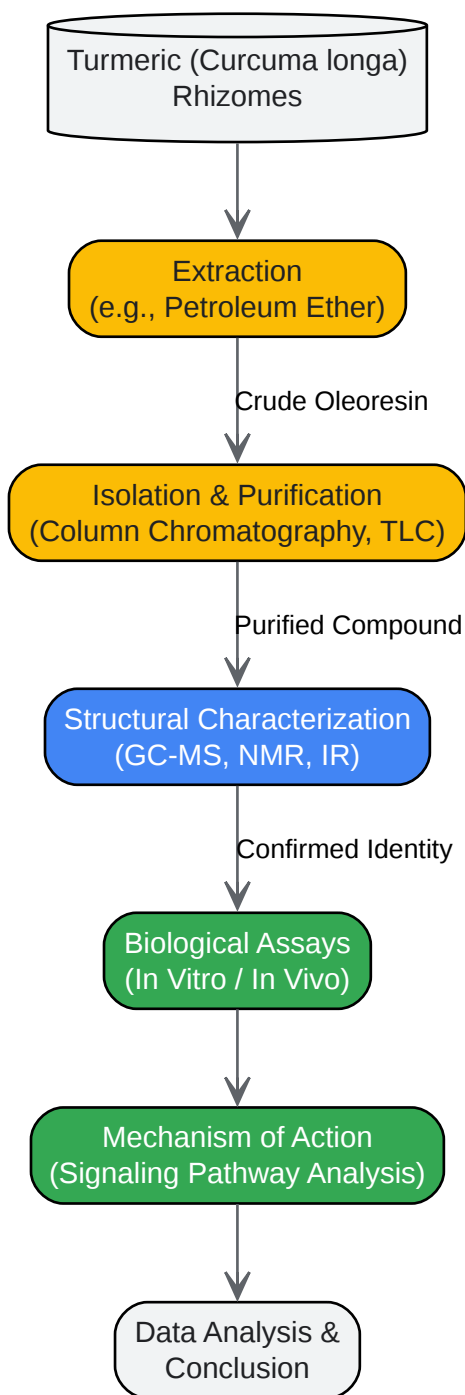
Ar-turmerone has been demonstrated to inhibit the proliferation of glioma cells by inducing cell cycle arrest at the G1/S phase.[11] This is achieved by modulating the expression of key cell cycle regulatory proteins, including downregulating Cyclin-dependent kinase 2 (CDK2) and Cyclin D1, while upregulating the cell cycle inhibitor p27.[11] This process is linked to the inhibition of cathepsin B (CTSB), which is responsible for the cleavage and degradation of p27. [11]



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Caption: Ar-turmerone induces G1/S cell cycle arrest via the CTSB/p27 axis.

The process from raw material to biological insight involves several key stages. The following diagram illustrates a typical experimental workflow for studying **8-Hydroxy-ar-turmerone**.



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Caption: General experimental workflow for **8-Hydroxy-ar-turmerone** research.

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